4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a benzamide moiety with a butyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in studying receptor-ligand interactions due to its ability to form stable complexes with various biological targets.
Material Science: Tetrazole derivatives are used in the development of energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{4-[((2E)-2-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
- 2-butyl-4-chloro-1-{4-[2-(1H-tetrazol-5-yl)-1-cyclohepten-1-yl]phenyl}methyl-1H-imidazole-5-methanol
- 2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-yl)methanol
Uniqueness
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the tetrazole ring enhances its lipophilicity and ability to penetrate cell membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-butyl-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O/c1-2-3-6-14-9-11-15(12-10-14)18(24)20-16-7-4-5-8-17(16)23-13-19-21-22-23/h4-5,7-13H,2-3,6H2,1H3,(H,20,24) |
InChI Key |
OBFANYDIMUJLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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